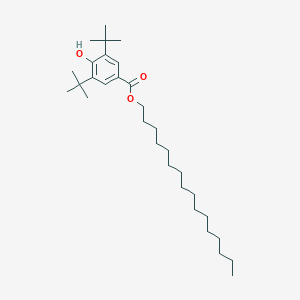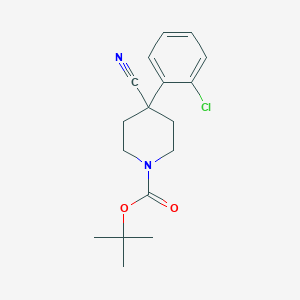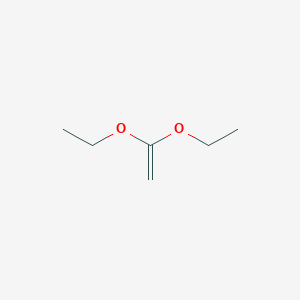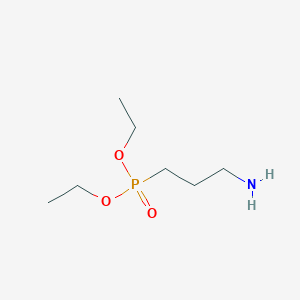
Diethyl (3-aminopropyl)phosphonate
Descripción general
Descripción
Diethyl (3-aminopropyl)phosphonate is a chemical compound with the molecular formula C7H18NO3P . It is also known by other names such as 3-diethoxyphosphorylpropan-1-amine, diethyl 3-aminopropylphosphonate, and (3-Aminopropyl)phosphonic acid diethyl ester .
Synthesis Analysis
The synthesis of Diethyl (3-aminopropyl)phosphonate involves chemoselective activation with triflic anhydride . This method allows for flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis
The molecular weight of Diethyl (3-aminopropyl)phosphonate is 195.20 g/mol . Its IUPAC name is 3-diethoxyphosphorylpropan-1-amine . The InChIKey, a unique identifier for the compound, is DQORFBNFNLHVIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl (3-aminopropyl)phosphonate has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . The topological polar surface area is 61.6 Ų .Aplicaciones Científicas De Investigación
Corrosion Inhibition : It has been used as a corrosion inhibitor for mild steel in hydrochloric acid, crucial in industrial pickling processes. This application is supported by both experimental and theoretical methods, showing high inhibition efficiency (Gupta et al., 2017).
Synthesis of Organic Compounds : It serves as a precursor in the synthesis of various organic compounds. For instance, it has been used in the preparation of linear and cyclic aminomethanephosphonic acid esters derived from benzaldehyde derivatives and 3-aminopropanol (Zamorano-Octaviano et al., 2006).
Anticorrosion Properties : Its derivatives, such as diethyl (phenylamino) methyl) phosphonate, have been studied for their structural and anticorrosion properties. These studies include the investigation of corrosion inhibition efficiencies and adsorption studies on metallic surfaces (Moumeni et al., 2020).
Organoelement Copolymers Synthesis : Diethyl (3-aminopropyl)phosphonate has been used in the synthesis of new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates, showcasing its utility in polymer science (Milenin et al., 2018).
Enzyme Inhibitors and Antibacterial Agents : Aminophosphonates, including diethyl (3-aminopropyl)phosphonate, are considered for their potential biological activities as enzyme inhibitors, antibacterial agents, antitumor agents, or antiviral agents (Ouahrouch et al., 2014).
Photodegradation Studies : Its related phosphonates have been studied for their photodegradation properties in water, which is significant in understanding their environmental fate (Lesueur et al., 2005).
Anticancer Research : Certain derivatives have shown promising anticancer properties, particularly in the context of leukemia treatment, indicating its potential in medicinal chemistry (Mohammadi et al., 2019).
Synthetic Chemistry : It has been used in asymmetric synthesis, exemplifying its utility in creating specific chiral compounds (Smith et al., 2003).
Dental Monomers : Its derivatives have been synthesized and explored for their application in dental monomers, which highlights its significance in dental material science (Altin et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-diethoxyphosphorylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORFBNFNLHVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196016 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-aminopropyl)phosphonate | |
CAS RN |
4402-24-8 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
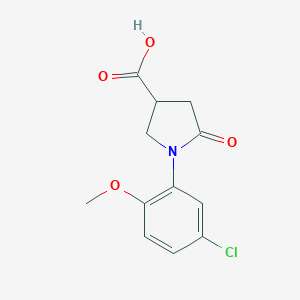
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)
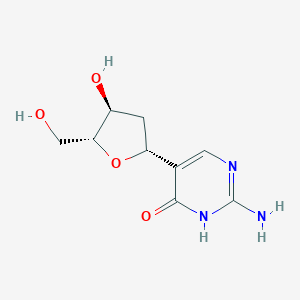

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
